molecular formula C20H20N4O4S2 B2397454 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 862807-10-1

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2397454
M. Wt: 444.52
InChI Key: NQGLQOSLNZHQOB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a dihydroisoquinoline, sulfonyl, oxadiazole, and benzamide. Dihydroisoquinoline is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing ring . The sulfonyl group is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon atom . Oxadiazole is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom . Benzamide is a simple compound consisting of a benzene ring attached to an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the amide group might undergo hydrolysis, and the sulfonyl group might participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the molecular structure of the compound .

Scientific Research Applications

Synthesis and Pharmacological Applications

Synthetic Pathways and Bioactive Molecule Development : The synthesis of bioactive molecules incorporating sulfonyl and quinazolinyl components highlights innovative approaches to creating compounds with potential biological and pharmacological activities. These methodologies are crucial for developing new therapeutics and understanding molecular interactions within biological systems (Patel et al., 2009).

Anticancer and PI3K Inhibition : Studies have identified novel structures incorporating sulfonamino and quinazolinyl motifs as potent PI3K inhibitors and anticancer agents. Such compounds demonstrate significant antiproliferative activities against various human cancer cell lines, suggesting their utility in cancer therapy research (Shao et al., 2014).

Antimicrobial and Anti-inflammatory Properties : The exploration of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds reveals their potential antimicrobial, anti-inflammatory, and psychotropic activities. These findings are significant for developing new treatments for infections, inflammation, and psychological disorders (Zablotskaya et al., 2013).

Chemical Characterization and Material Science

Heterocyclic Compound Synthesis : The synthesis of heterocyclic derivatives such as isoquinoline and pyrimidine derivatives showcases the potential of such compounds in material science and pharmaceutical research. These synthetic pathways contribute to the development of novel materials and drugs with specific functional properties (Zaki et al., 2017).

Polymide Synthesis for Material Applications : The creation of soluble polymides from aromatic tetracarboxylic dianhydrides and compounds with aminophenyl and diphenylthiophene units has implications for creating new materials with desirable thermal and physical properties. This research is foundational for advancements in material science, particularly in developing high-performance polymers (Imai et al., 1984).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling it .

Future Directions

Future research could focus on exploring the potential applications of this compound, optimizing its synthesis, and studying its properties in more detail .

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-29-13-18-22-23-20(28-18)21-19(25)15-6-8-17(9-7-15)30(26,27)24-11-10-14-4-2-3-5-16(14)12-24/h2-9H,10-13H2,1H3,(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGLQOSLNZHQOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide

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